

Application of MRS 2500 in Cardiovascular Research: Detailed Application Notes and Protocols

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Compound of Interest				
Compound Name:	MRS 2500			
Cat. No.:	B1676837	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor. This receptor, activated by adenosine diphosphate (ADP), plays a critical role in a variety of cardiovascular processes, including platelet aggregation, vascular tone regulation, and inflammatory responses. Consequently, MRS 2500 has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor in the cardiovascular system. These application notes provide an overview of the key applications of MRS 2500 in cardiovascular research, complete with detailed experimental protocols and a summary of its quantitative effects.

Mechanism of Action

MRS 2500 exerts its effects by competitively blocking the binding of ADP to the P2Y1 receptor, a Gq-protein coupled receptor. Inhibition of this receptor prevents the activation of phospholipase C (PLC), thereby blocking the downstream signaling cascade that includes inositol trisphosphate (IP3) generation, intracellular calcium mobilization, and the activation of protein kinase C (PKC). This blockade ultimately leads to the inhibition of platelet shape change and aggregation, as well as modulation of vascular smooth muscle cell and endothelial cell function.



Key Applications in Cardiovascular Research

The primary applications of MRS 2500 in cardiovascular research include:

- Inhibition of Platelet Aggregation and Thrombosis: As a potent antiplatelet agent, MRS 2500
 is extensively used to study the mechanisms of thrombus formation and to evaluate the
 therapeutic potential of P2Y1 receptor antagonism in thrombotic disorders.
- Modulation of Vascular Tone and Blood Pressure: MRS 2500 is utilized to investigate the role
 of the P2Y1 receptor in regulating blood pressure and vascular resistance.
- Investigation of Myocardial Ischemia-Reperfusion Injury: The compound is employed to explore the involvement of the P2Y1 receptor in the inflammatory and thrombotic processes associated with myocardial damage following ischemia and reperfusion.

Quantitative Data Summary

The following tables summarize the quantitative effects of **MRS 2500** in various cardiovascular models.



Application	Animal Model	MRS 2500 Dosage	Effect	Reference
Arterial Thrombosis	Cynomolgus Monkey	0.09 mg/kg + 0.14 mg/kg/h IV	57% reduction in thrombus weight	
Arterial Thrombosis	Cynomolgus Monkey	0.45 mg/kg + 0.68 mg/kg/h IV	88% reduction in thrombus weight	_
Bleeding Time	Cynomolgus Monkey	0.09 mg/kg + 0.14 mg/kg/h IV	2.1-fold increase in kidney bleeding time	
Bleeding Time	Cynomolgus Monkey	0.45 mg/kg + 0.68 mg/kg/h IV	4.9-fold increase in kidney bleeding time	
Blood Pressure	Rat	100 μg/kg IV	Marked blockade of ADPβS- induced vasodepressor response	
Blood Pressure	Rat	300 μg/kg IV	Complete abolition of ADPβS-induced vasodepressor response	

Experimental Protocols In Vivo Ferric Chloride-Induced Arterial Thrombosis Model in Mice

This protocol details a widely used method to induce arterial thrombosis and assess the efficacy of antithrombotic agents like MRS 2500.[1][2][3][4][5][6]

Materials:

MRS 2500



- Vehicle (e.g., saline, DMSO)
- Male C57BL/6 mice (8-12 weeks old)
- Anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneal injection)
- Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
- Filter paper strips (1x2 mm)
- Doppler flow probe
- Surgical instruments (forceps, scissors, vessel clamps)
- Dissecting microscope

Procedure:

- Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex. Place the mouse in a supine position on a heating pad to maintain body temperature.
- Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery.
 Carefully dissect the artery from the surrounding tissues and the vagus nerve.
- Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
- MRS 2500 Administration: Administer MRS 2500 or vehicle via the desired route (e.g., intraperitoneal injection 30 minutes prior to injury, or intravenous injection via the tail vein 5-10 minutes prior). Dosages should be determined based on pilot studies, but a starting point for intraperitoneal administration in mice could be in the range of 1-10 mg/kg.
- Induction of Thrombosis: Saturate a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the exposed carotid artery for 3 minutes.



- Monitoring Thrombus Formation: After removing the filter paper, continuously monitor the blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30 minutes).
- Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between
 the MRS 2500-treated group and the vehicle-treated group. A significant prolongation or
 prevention of occlusion in the treated group indicates an antithrombotic effect.



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Ferric Chloride-Induced Thrombosis Workflow

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats

This protocol describes the induction of myocardial ischemia-reperfusion (I/R) injury to evaluate the cardioprotective effects of MRS 2500.[7][8][9][10][11]

Materials:

- MRS 2500
- Vehicle
- Male Sprague-Dawley or Wistar rats (250-300g)
- Anesthetic (e.g., sodium pentobarbital, intraperitoneal injection)
- Ventilator
- Surgical instruments (thoracic retractor, forceps, needle holder)



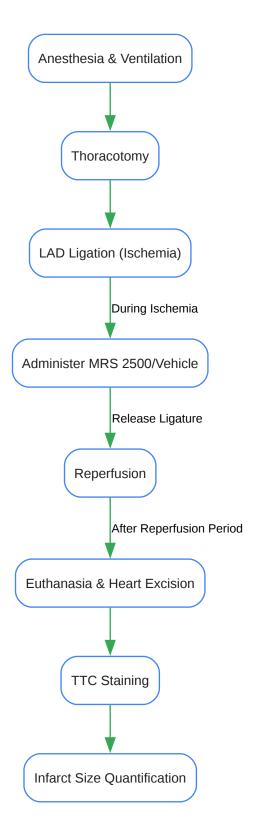
- Suture (e.g., 6-0 silk)
- Electrocardiogram (ECG) monitor
- Triphenyltetrazolium chloride (TTC) stain
- Formalin

Procedure:

- Animal Preparation: Anesthetize the rat, intubate, and connect to a small animal ventilator.
 Monitor ECG throughout the procedure.
- Thoracotomy: Perform a left thoracotomy to expose the heart.
- Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a silk suture. Successful ligation is confirmed by ST-segment elevation on the ECG and blanching of the myocardium.
- MRS 2500 Administration: Administer MRS 2500 or vehicle intravenously (e.g., via the femoral vein) at a predetermined time point (e.g., 15 minutes before reperfusion). A potential starting dose for intravenous administration in rats could be in the range of 0.1-1 mg/kg.
- Reperfusion: After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion of the coronary artery.
- Observation: Allow reperfusion for a set duration (e.g., 2-24 hours).
- Infarct Size Measurement: At the end of the reperfusion period, euthanize the rat and excise the heart.
- Slice the ventricles transversely and incubate the slices in TTC stain. TTC stains viable myocardium red, while the infarcted tissue remains pale.
- Photograph the stained heart slices and quantify the area of infarction as a percentage of the total ventricular area using image analysis software.



 Data Analysis: Compare the infarct size between the MRS 2500-treated and vehicle-treated groups. A significant reduction in infarct size in the treated group indicates a cardioprotective effect.





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Myocardial I/R Injury Protocol

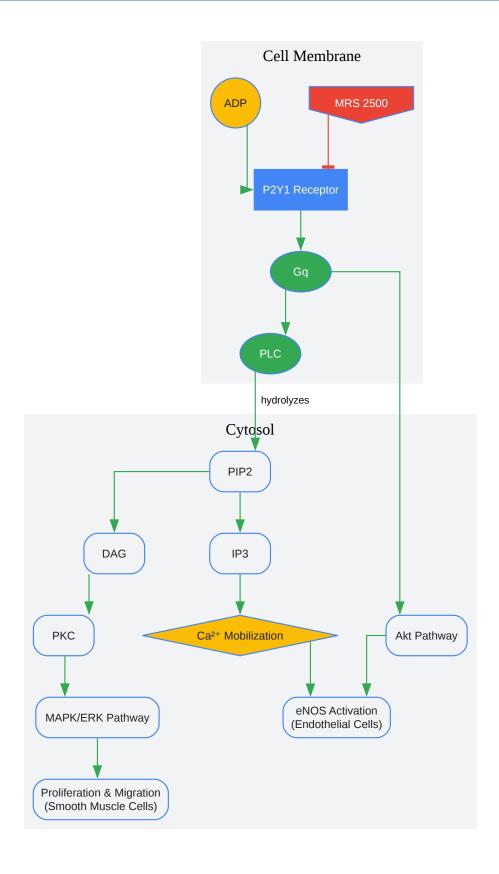
Signaling Pathways

MRS 2500's mechanism of action is centered on the P2Y1 receptor signaling pathway, which is present in various cardiovascular cells.

P2Y1 Receptor Signaling in Vascular Endothelial and Smooth Muscle Cells

In endothelial cells, activation of the P2Y1 receptor by ADP leads to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), contributing to vasodilation. In vascular smooth muscle cells, P2Y1 receptor activation is linked to proliferation and migration, processes involved in vascular remodeling.





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P2Y1 Receptor Signaling Pathway



Conclusion

MRS 2500 is an indispensable tool for elucidating the complex role of the P2Y1 receptor in cardiovascular health and disease. Its high selectivity allows for precise investigation of this specific signaling pathway. The protocols and data presented herein provide a foundation for researchers to design and execute robust experiments to further our understanding of P2Y1-mediated cardiovascular effects and to explore its potential as a therapeutic target. As with any pharmacological agent, careful dose-response studies are recommended to determine the optimal concentration for specific experimental models and applications.

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